Rozenite (Fe(SO4).4H2O)

Vue d'ensemble

Description

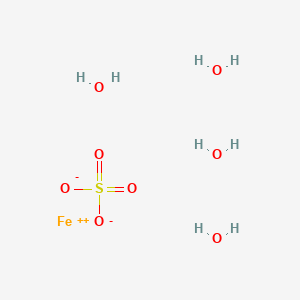

Rozenite is a hydrous iron sulfate mineral with the chemical formula Fe(SO₄)·4H₂O. It is typically formed as a secondary mineral under low humidity conditions and temperatures below 21°C. Rozenite is often found as an alteration product of melanterite, which itself is derived from the oxidation of pyrite or marcasite. This mineral is known for its occurrence in post-mining environments, lacustrine sediments, and coal seams .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rozenite can be synthesized by carefully controlling the hydration levels of iron sulfate. The process involves dissolving iron sulfate in water and allowing it to crystallize under controlled temperature and humidity conditions. The crystallization process must be maintained at temperatures below 21°C to ensure the formation of rozenite rather than other hydrated forms of iron sulfate .

Industrial Production Methods: Industrial production of rozenite is not common due to its specific formation conditions. it can be produced as a byproduct in the processing of iron sulfate in various industrial applications. The controlled environment required for its formation makes large-scale production challenging .

Analyse Des Réactions Chimiques

Types of Reactions: Rozenite undergoes several types of chemical reactions, including:

Oxidation: Rozenite can oxidize to form ferric sulfate and other iron oxides.

Hydration/Dehydration: Rozenite can lose or gain water molecules, transforming into other hydrated or anhydrous forms of iron sulfate.

Substitution: In the presence of other metal ions, rozenite can undergo ion exchange reactions, leading to the formation of mixed metal sulfates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of rozenite.

Hydration/Dehydration Conditions: Controlled humidity and temperature are crucial for hydration and dehydration reactions.

Substituting Ions: Metal ions such as magnesium, manganese, and zinc can participate in substitution reactions.

Major Products:

Ferric Sulfate: Formed through oxidation.

Other Hydrated Iron Sulfates: Formed through hydration or dehydration processes.

Mixed Metal Sulfates: Formed through substitution reactions.

Applications De Recherche Scientifique

Planetary Science

Rozenite is considered a candidate mineral for polyhydrated sulfate deposits on Mars. Research has demonstrated its significance in understanding Martian geology and environmental conditions.

- Mars Exploration : Studies have shown that rozenite can provide insights into the historical presence of water on Mars. Its stability under specific temperature and humidity conditions makes it a key focus for ongoing and future Mars missions. For instance, neutron powder diffraction studies have confirmed that rozenite remains stable at temperatures as low as 21 K, which is crucial for identifying this mineral in Martian soil samples collected by rovers .

- Thermal Behavior : Research indicates that rozenite undergoes dehydration to form other iron sulfates under varying temperature conditions, influencing its identification in Martian exploration. Experiments have revealed that while rozenite may dehydrate at higher temperatures, it can rehydrate under certain humidity levels, suggesting a dynamic environmental history on Mars .

Environmental Science

Rozenite plays a significant role in understanding the environmental impacts of mining activities and the natural weathering processes of sulfide minerals.

- Mine Drainage Studies : In the context of extreme mine drainage environments, rozenite has been studied for its role in controlling the composition of mine drainage from sites like Iron Mountain Mine in California. The mineral's formation and transformation processes are critical for predicting the environmental consequences of mining operations .

- Hydration Dynamics : The hydration and dehydration reactions of rozenite are essential for modeling the geochemical behavior of iron sulfates in natural systems. These reactions can influence the mobility of heavy metals and other contaminants in mining-affected environments, making rozenite a subject of interest for environmental remediation strategies .

Material Science

The unique physical properties of rozenite make it an intriguing subject for material science research.

- Thermal Expansion Properties : Studies have characterized the thermal expansion behavior of rozenite, which is important for applications involving temperature fluctuations. Understanding how rozenite responds to thermal changes can inform its potential use in various industrial applications where stability under heat is crucial .

- Chemical Reactivity : Rozenite exhibits notable chemical reactivity, including oxidation to form ferric sulfate and other iron oxides. This property is being explored for potential applications in catalysis and materials synthesis .

Case Studies and Empirical Data

Mécanisme D'action

Rozenite exerts its effects primarily through its chemical reactivity and physical properties. The molecular targets and pathways involved include:

Oxidation-Reduction Reactions: Rozenite can participate in redox reactions, influencing the oxidation state of iron and sulfur in the environment.

Hydration/Dehydration Dynamics: The ability of rozenite to gain or lose water molecules affects its stability and transformation into other mineral forms.

Comparaison Avec Des Composés Similaires

Rozenite is part of a group of hydrated iron sulfates, and it can be compared with similar compounds such as:

Melanterite (FeSO₄·7H₂O): A more hydrated form of iron sulfate that forms under higher humidity conditions.

Szomolnokite (FeSO₄·H₂O): A less hydrated form that forms under very low humidity conditions.

Copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O): A complex hydrated iron sulfate with both ferrous and ferric iron.

Rozenite’s uniqueness lies in its specific hydration state and the conditions under which it forms, making it a valuable mineral for studying environmental and planetary processes.

Activité Biologique

Rozenite, chemically represented as Fe(SO₄)·4H₂O, is a hydrated iron sulfate mineral that has garnered attention for its potential biological activity and environmental significance. This compound is particularly relevant in the context of acid mine drainage and its implications for microbial life in extreme environments. This article explores the biological activity of rozenite, synthesizing findings from various studies, and providing a comprehensive overview of its properties, interactions, and potential applications.

Chemical and Physical Properties

Rozenite crystallizes in the monoclinic system, with a space group of P21/n. Its physical properties include:

- Hardness : 2-3 (Mohs scale)

- Density : Approximately 2.29 g/cm³

- Color : Colorless to pale green

- Solubility : Soluble in water

Table 1: Chemical Composition of Rozenite

| Component | Percentage (%) |

|---|---|

| Fe₂O₃ | 0.80 |

| FeO | 31.13 |

| SO₃ | 36.29 |

| H₂O | 32.98 |

| Total | 100.00 |

Data derived from mineralogical studies .

Microbial Interactions

Rozenite's solubility in water suggests that it can release iron ions into the environment, which can be utilized by various microorganisms. Studies have shown that certain bacteria can thrive in environments rich in iron sulfates, including rozenite, particularly under acidic conditions typical of acid mine drainage sites.

- Acidophilic Bacteria : These microorganisms can oxidize iron and sulfur compounds, facilitating biogeochemical cycles. For instance, Acidithiobacillus ferrooxidans has been identified as a key player in bioleaching processes involving iron sulfates like rozenite.

- Bioleaching Applications : The presence of rozenite in mining waste can enhance bioleaching processes, where microorganisms extract metals from ores. This process is environmentally friendly and offers a sustainable alternative to traditional methods.

Case Study 1: Acid Mine Drainage

In a study examining the microbial communities in acid mine drainage (AMD) environments, rozenite was found to be a significant mineral phase contributing to the overall metal mobility and bioavailability. The study highlighted how microbial oxidation of iron from rozenite aids in the precipitation of secondary minerals, thus influencing metal cycling .

Case Study 2: Mars Exploration

Research on Martian sulfate deposits has identified rozenite as a candidate mineral component. Understanding its stability and interaction with potential Martian microbial life forms could provide insights into astrobiological prospects on Mars . The vibrational properties of rozenite were studied using Raman spectroscopy to aid identification during rover missions.

Table 2: Summary of Biological Studies Involving Rozenite

| Study Focus | Findings |

|---|---|

| Acid Mine Drainage | Enhanced microbial activity; metal mobility |

| Bioleaching Applications | Sustainable extraction processes |

| Mars Exploration | Potential for microbial life; mineral stability |

Research Findings

Recent studies have employed various analytical techniques to understand the properties and behaviors of rozenite:

- Neutron Powder Diffraction : This method was used to analyze the thermal expansion properties of rozenite at different temperatures, revealing its structural stability under varying environmental conditions .

- Raman Spectroscopy : Combined with X-ray diffraction, this technique has provided insights into the vibrational characteristics of rozenite, essential for identifying this mineral in extraterrestrial environments .

Propriétés

IUPAC Name |

iron(2+);sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKCYIJPXBSQGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214738 | |

| Record name | Rozenite (Fe(SO4).4H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20908-72-9, 64476-46-6 | |

| Record name | Ferrous sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020908729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rozenite (Fe(SO4).4H2O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064476466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rozenite (Fe(SO4).4H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.